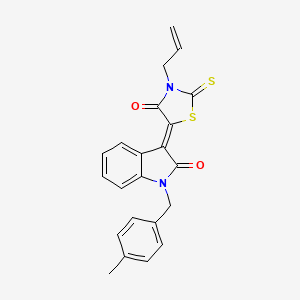![molecular formula C16H22ClF3N2O B4729798 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-ethylhexyl)urea](/img/structure/B4729798.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-ethylhexyl)urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-ethylhexyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron works by inhibiting photosynthesis in plants, which ultimately leads to their death. In recent years, there has been an increasing interest in the scientific research application of Diuron due to its potential use in cancer treatment.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. By binding to the D1 protein, Diuron prevents the transfer of electrons, which ultimately leads to the inhibition of photosynthesis and the death of the plant.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects in both plants and animals. In plants, Diuron inhibits photosynthesis, which leads to a reduction in plant growth and ultimately the death of the plant. In animals, Diuron has been found to have a number of effects on the liver, kidneys, and reproductive system. In particular, Diuron has been found to increase the risk of liver and kidney damage, as well as infertility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Diuron in lab experiments is that it is a relatively inexpensive herbicide that is widely available. This makes it a good choice for researchers who need to conduct large-scale experiments. However, one of the limitations of using Diuron is that it is highly toxic and can have negative effects on the environment. This means that researchers need to take extra precautions when working with Diuron to ensure that it does not contaminate the environment.
Zukünftige Richtungen
There are a number of potential future directions for research on Diuron. One area of interest is the development of new cancer treatments based on Diuron. Researchers are currently exploring ways to modify the structure of Diuron to make it more effective against cancer cells. Another area of interest is the development of new herbicides that are less toxic and have fewer negative effects on the environment. Researchers are currently exploring ways to modify the structure of Diuron to make it less toxic and more environmentally friendly.
Wissenschaftliche Forschungsanwendungen
Diuron has been found to have potential applications in cancer treatment. Studies have shown that Diuron can inhibit the growth of cancer cells in vitro and in vivo. In particular, Diuron has been found to be effective against breast cancer, prostate cancer, and melanoma. The mechanism of action of Diuron in cancer cells is not fully understood, but it is believed to involve the inhibition of cell division and the induction of apoptosis.
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N2O/c1-3-5-6-11(4-2)10-21-15(23)22-14-9-12(16(18,19)20)7-8-13(14)17/h7-9,11H,3-6,10H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYVXHRFSEXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4729721.png)
![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4729724.png)
![4-[2-(2,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4729726.png)
![ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate](/img/structure/B4729734.png)
![1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4729740.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4729750.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4729761.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4729762.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4729766.png)
![3-(4-biphenylyl)-1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4729767.png)

![ethyl 4-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4729806.png)
![N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4729811.png)